Dichloromethyl(phenyl)silane
Description
Dichloromethyl(phenyl)silane (CAS 149-74-6), also known as methylphenyldichlorosilane, is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.13 g/mol . Its structure consists of a silicon atom bonded to a methyl group (-CH₃), a phenyl group (-C₆H₅), and two chlorine atoms. This compound is a colorless liquid under standard conditions and is classified as a toxic gas/vapor due to its corrosive nature and reactivity with moisture, releasing hydrogen chloride (HCl) .
This compound serves as a precursor in the synthesis of phenyl-containing silicones, which are valued for their thermal stability and applications in high-performance polymers, coatings, and adhesives . Its reactivity stems from the labile Si-Cl bonds, which undergo hydrolysis, alcoholysis, or condensation reactions to form siloxane networks .
Properties
IUPAC Name |
dichloromethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNWYPZFNHLJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethyl(phenyl)silane can be synthesized through the reaction of phenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced via the direct process, which involves the reaction of silicon with methyl chloride and phenyl chloride in the presence of a copper catalyst. This method is favored for its efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with alcohols to form alkoxysilanes.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst.
Common Reagents and Conditions:
Catalysts: Common catalysts for these reactions include platinum, palladium, and rhodium complexes.
Solvents: Typical solvents used in these reactions are toluene, hexane, and dichloromethane.
Major Products Formed:
Alkoxysilanes: Formed through substitution reactions with alcohols.
Siloxanes: Produced via hydrosilylation reactions.
Scientific Research Applications
Chemical Synthesis
Dichloromethyl(phenyl)silane serves as a crucial intermediate in the synthesis of various organosilicon compounds. Its reactivity allows it to participate in several chemical transformations:
- Cross-Linking Agents : It is used as a cross-linker in polymer chemistry. For instance, it can be copolymerized with methyl methacrylate to produce cross-linked polymers, enhancing their mechanical properties and thermal stability .
- Chlorination Reactions : The compound can undergo chlorination reactions to produce more complex silanes. For example, chlorination with sulfuryl chloride can yield chlorinated derivatives that are useful in further synthetic applications .
Material Science
This compound is integral to the development of high-performance materials:
- Silicone Resins : It is a key ingredient in formulating methyl phenyl silicone resins, which are known for their high-temperature resistance (up to 1000 °C). These resins exhibit excellent adhesion properties and impact resistance, making them suitable for coatings and sealants in harsh environments .
- Hydrophobization : The compound has been utilized to modify the surface properties of textiles, such as cotton fabrics, by imparting hydrophobic characteristics. This application enhances the water resistance of fabrics without compromising their breathability .
Case Study 1: Cross-Linking Polymers
A study demonstrated that increasing the concentration of this compound in copolymer formulations resulted in improved gel fractions and conversion rates during free-radical cross-linking processes. The morphological characteristics of the resultant gels were analyzed using scanning electron microscopy (SEM) and Fourier-transform infrared (FTIR) spectroscopy, confirming the effectiveness of this silane as a cross-linking agent .
Case Study 2: High-Temperature Coatings
Research on methyl phenyl silicone resin-based coatings revealed that incorporating this compound significantly improved the thermal stability and mechanical properties of the coatings. These coatings maintained structural integrity under extreme temperature fluctuations, demonstrating their potential for industrial applications where high heat resistance is critical .
Summary Table
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Chemical Synthesis | Cross-linking agent for polymers | Enhanced mechanical properties |
| Material Science | High-temperature silicone resins | Thermal stability up to 1000 °C |
| Textile Treatment | Hydrophobization of fabrics | Improved water resistance |
Mechanism of Action
The mechanism of action of dichloromethyl(phenyl)silane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. This property makes it a valuable reagent in the formation of stable silicon-based materials. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Dichloromethyl(phenyl)silane with key structurally related chlorosilanes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | 149-74-6 | C₇H₈Cl₂Si | 191.13 | Si bonded to -CH₃, -C₆H₅, and 2 -Cl | Hydrolyzes readily; releases HCl |
| Dichlorodimethylsilane | 75-54-7 | CH₄Cl₂Si | 115.03 | Si bonded to 2 -CH₃ and 2 -Cl | Highly reactive with water; forms HCl |
| Dichlorodiphenylsilane | Not explicitly provided | C₁₂H₁₀Cl₂Si | 261.20 (calculated) | Si bonded to 2 -C₆H₅ and 2 -Cl | Slower hydrolysis due to bulky phenyls |
| Dichloromethyl(2-phenylethyl)silane | 772-65-6 | C₉H₁₂Cl₂Si | 219.19 | Si bonded to -CH₃, -(CH₂)₂C₆H₅, and 2 -Cl | Moderate reactivity; phenethyl adds steric bulk |
| (Dichloromethyl)Methyldichlorosilane | Not explicitly provided | C₂H₄Cl₄Si | 198.93 | Si bonded to -CHCl₂ and 2 -Cl | Higher Cl content increases reactivity |
| Chloromethyldiethoxymethylsilane | 2212-10-4 | C₆H₁₅ClO₂Si | 182.72 | Si bonded to -CH₂Cl, -CH₃, and 2 -OCH₂CH₃ | Ethoxy groups reduce hydrolysis rate |
Key Observations :
- Substituent Effects : The phenyl group in this compound provides steric hindrance and electronic stabilization, slowing hydrolysis compared to Dichlorodimethylsilane .
- Chlorine Content : Compounds like (Dichloromethyl)Methyldichlorosilane (C₂H₄Cl₄Si) exhibit higher reactivity due to increased Cl density, leading to faster HCl release .
- Functional Groups : Ethoxy-substituted silanes (e.g., Chloromethyldiethoxymethylsilane) hydrolyze more slowly, making them suitable for controlled polymerization .
Chemical Reactions Analysis
Chlorination Reactions
Chlorination of dichloromethyl(phenyl)silane occurs under varying conditions, leading to substitution or addition products:
| Conditions | Catalyst/Initiator | Product | Orientation |
|---|---|---|---|
| 0–5°C, diffuse daylight | None | Dichloro(methyl)(hexachlorocyclohexyl)silane | Chlorine addition to phenyl |
| 20–25°C, UV light | None | Dichloro(dichlorophenyl)methylsilane | Substitution (meta) |
| 50–55°C, radical conditions | Azobisisobutyronitrile | C₆H₅(CCl₃)SiCl₂ | Methyl group chlorination |
| 110–115°C, SbCl₃ catalyst | Antimony trichloride | C₆H₅₋ₙClₙ(CH₃)SiCl₂ (n = 2–3) | Substitution (meta) |
Key findings:
Condensation with Diols
This compound reacts with diols to form siloxane polymers. For example:
-
Reaction with 1,5-dihydroxynaphthalene :
This condensation involves nucleophilic displacement of chloride by hydroxyl groups, forming Si–O–Si linkages. The product serves as a precursor for cyanate ester resins when treated with CNBr .
Hydrolysis
Hydrolysis of this compound produces methyl(phenyl)silanediol:
-
Conditions : Ambient temperature, aqueous media.
-
Application : Forms siloxane networks via self-condensation .
Reactions with Nucleophiles
The Si–Cl bonds react with alcohols, amines, and cyanate ions:
-
With methanol :
-
With ammonia :
Q & A
Q. What are the recommended synthesis methods for Dichloromethyl(phenyl)silane, and how can purity be optimized?
this compound is typically synthesized via reduction of trichlorophenylsilane derivatives. A validated approach involves:
- Dissolving lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions.
- Slowly adding trichlorophenylsilane at a molar ratio of 3:1 (silane:LiAlH4) at –10°C to 0°C.
- Quenching the reaction with ice-cold dilute sulfuric acid, followed by extraction and vacuum distillation . Purity (>98%) is ensured via thin-layer chromatography (TLC) monitoring and distillation under reduced pressure.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR to confirm Si–H and Si–C bonding.
- Gas chromatography-mass spectrometry (GC-MS) : To detect volatile byproducts and verify molecular weight (e.g., 183.92 g/mol for related silanes) .
- Refractometry : Measuring refractive index (e.g., 1.5125 for phenylsilane analogs) to assess consistency .
Q. What safety protocols are essential when handling this compound?
- Use PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
- Work under inert atmospheres (N2 or Ar) due to moisture sensitivity.
- Neutralize waste with ethanol/water mixtures before disposal to avoid violent hydrolysis .
Advanced Research Questions
Q. How do reaction pathways differ between this compound and analogous alkylsilanes in radical-mediated reactions?
this compound reacts via two primary pathways:
- Direct abstraction : Exoergic (–89 kJ/mol) formation of benzene and silyl radicals (SiH3•), with a collinear C–H–Si transition state (167.9 pm bond length) .
- Substitution : Formation of phenylsilane (–30 kJ/mol) through a trigonal bipyramidal transition state (209.3 pm C–Si distance). Comparatively, phenylsilane exhibits lower activation barriers than methane derivatives due to Si–H bond polarization .
Q. How can computational modeling resolve contradictions between experimental and theoretical data in silane reactivity?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Transition state energies (e.g., 39 kJ/mol for substitution) within 5 kJ/mol of experimental values.
- Van der Waals complex stabilization (–5 kJ/mol) prior to substitution, validated via crossed molecular beam studies . Discrepancies in dipole moments (e.g., 0.88 D for phenylsilane vs. 0.99 D for p-chlorophenylsilane) are resolved by comparing inductive effects of substituents .
Q. What strategies mitigate challenges in air-sensitive silane experiments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
